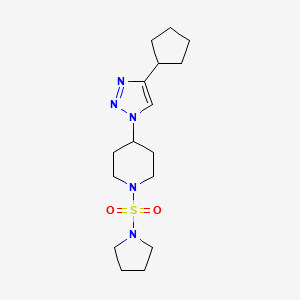
1,2,5-Trimethyl-pyridinium iodide
Descripción general
Descripción
1,2,5-Trimethyl-pyridinium iodide is a quaternary ammonium salt derived from pyridine. Pyridinium salts are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. The presence of three methyl groups on the pyridinium ring enhances its reactivity and stability, making it a valuable compound in various chemical processes.
Aplicaciones Científicas De Investigación
1,2,5-Trimethyl-pyridinium iodide has a wide range of applications in scientific research:
Métodos De Preparación
The synthesis of 1,2,5-Trimethyl-pyridinium iodide typically involves the quaternization of 1,2,5-trimethylpyridine with an iodinating agent. One common method is the reaction of 1,2,5-trimethylpyridine with methyl iodide in an aprotic solvent such as acetonitrile or acetone. The reaction is usually carried out under reflux conditions to ensure complete conversion to the quaternary ammonium salt .
Industrial production methods may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .
Análisis De Reacciones Químicas
1,2,5-Trimethyl-pyridinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridinium N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can yield dihydropyridine derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups, leading to the formation of various substituted pyridinium salts.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields pyridinium N-oxide, while reduction with sodium borohydride produces dihydropyridine .
Mecanismo De Acción
The mechanism of action of 1,2,5-Trimethyl-pyridinium iodide varies depending on its application. In antimicrobial activity, it disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death. In anti-cancer applications, it may interfere with cellular signaling pathways and induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
1,2,5-Trimethyl-pyridinium iodide can be compared with other pyridinium salts such as:
1-Methyl-pyridinium iodide: Lacks the additional methyl groups, resulting in different reactivity and stability.
1,2-Dimethyl-pyridinium iodide: Has one less methyl group, affecting its chemical properties and applications.
1,3,5-Trimethyl-pyridinium iodide:
The unique arrangement of methyl groups in this compound contributes to its distinct chemical behavior and makes it a valuable compound in various fields of research and industry .
Propiedades
IUPAC Name |
1,2,5-trimethylpyridin-1-ium;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N.HI/c1-7-4-5-8(2)9(3)6-7;/h4-6H,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGZYMLMVUEBMQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=C(C=C1)C)C.[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385958 | |
| Record name | 1,2,5-Trimethylpyridin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28710-34-1 | |
| Record name | 1,2,5-Trimethylpyridin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aS*,5S*,9aS*)-5-(5-chloro-2,3-dimethoxyphenyl)-2-cyclopentylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4947016.png)
![6-Amino-4-(cyclohex-3-en-1-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4947018.png)
![ethyl 7-amino-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4947030.png)



![3-methyl-2-(3-{1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B4947063.png)


![N-ethyl-4-[5-[(3-fluorophenyl)carbamoylamino]pyrazol-1-yl]piperidine-1-carboxamide](/img/structure/B4947081.png)
![N-[(4-methyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)(4-methylphenyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B4947116.png)


![2-Methoxy-1-[2-(2-propan-2-yloxyphenoxy)ethoxy]-4-prop-2-enylbenzene](/img/structure/B4947133.png)
